molecular formula C6H3F3N4S B12928384 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine

2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B12928384
M. Wt: 220.18 g/mol
InChI Key: LCESDFHCKQUXRX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring by reacting 2-aminothiole with a suitable arylacetylchloride at high temperature.

    Cyclization: The intermediate product undergoes cyclization to form the thiazolo[5,4-d]pyrimidine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of microwave irradiation and specific catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives .

Scientific Research Applications

2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine has several scientific research applications, including :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential use in developing new therapeutic agents, particularly anticancer drugs.

    Industry: It is used in the development of new materials with specific properties, such as increased stability and enhanced performance.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent. It may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine can be compared with other similar compounds, such as :

    5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine: This compound has a similar structure but with a thioxo group instead of an amine group.

    7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2-thione: This compound has a chloro and phenyl group instead of an amine group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications .

Properties

Molecular Formula

C6H3F3N4S

Molecular Weight

220.18 g/mol

IUPAC Name

2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C6H3F3N4S/c7-6(8,9)5-13-2-3(10)11-1-12-4(2)14-5/h1H,(H2,10,11,12)

InChI Key

LCESDFHCKQUXRX-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)SC(=N2)C(F)(F)F)N

Origin of Product

United States

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